RFRP-3(human)

Receptor Selectivity NPFF1 NPFF2

RFamide peptide research is confounded by overlapping NPFF receptor selectivity. RFRP-3 (human) resolves this with 29-fold NPFF1 selectivity over NPFF2, enabling unambiguous attribution of biological effects to NPFF1 activation. • NPFF1 agonist: Kd=0.19 nM; cAMP inhibition IC50=0.7 nM • Isolates NPFF1-mediated hypothermia, morphine analgesia enhancement, and GnRH inhibition • Superior probe for radioligand binding assays in low-receptor-density tissues Lyophilized powder, ≥98% HPLC, batch-specific COA. Standard global shipping for R&D use.

Molecular Formula C45H72N14O10
Molecular Weight 969.1 g/mol
Cat. No. B561591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRFRP-3(human)
SynonymsAlternative Name: Neuropeptide NPVF
Molecular FormulaC45H72N14O10
Molecular Weight969.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C3CCCN3C(=O)C(C(C)C)N
InChIInChI=1S/C45H72N14O10/c1-24(2)21-31(57-40(65)30(23-35(47)61)56-42(67)33-15-10-20-59(33)44(69)36(48)25(3)4)43(68)58-19-9-14-32(58)41(66)54-28(16-17-34(46)60)39(64)53-27(13-8-18-52-45(50)51)38(63)55-29(37(49)62)22-26-11-6-5-7-12-26/h5-7,11-12,24-25,27-33,36H,8-10,13-23,48H2,1-4H3,(H2,46,60)(H2,47,61)(H2,49,62)(H,53,64)(H,54,66)(H,55,63)(H,56,67)(H,57,65)(H4,50,51,52)/t27-,28-,29-,30-,31-,32-,33-,36-/m0/s1
InChIKeyJFZCLMZUABKABL-GVCDGELBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NPVF/RFRP-3: Selective NPFF1 Agonist


H-Val-Pro-Asn-Leu-Pro-Gln-Arg-Phe-NH2, also known as Neuropeptide VF (124-131) or RFRP-3, is an endogenous RFamide neuropeptide [1]. It acts as a potent and highly selective agonist for the Neuropeptide FF1 (NPFF1/GPR147) receptor [2], distinguishing itself from other members of the NPFF family that often exhibit mixed or preferential affinity for NPFF2 receptors [3]. As a key modulator of the gonadotropic axis and opioid signaling, this compound is a critical tool for researchers investigating reproductive endocrinology, pain modulation, and bone biology .

Substitution Risks with VPNLPQRF-NH2


Generic substitution with other RFamide peptides like NPFF (FLFQPQRF-NH2), NPSF (SLAAPQRF-NH2), or PrRP is not scientifically valid due to distinct receptor selectivity profiles that drive divergent physiological outcomes . While many NPFF analogs share a common C-terminal PQRF-NH2 motif, H-Val-Pro-Asn-Leu-Pro-Gln-Arg-Phe-NH2 (VPNLPQRF-NH2) is a potent and highly selective agonist for the NPFF1 receptor, whereas NPFF shows no significant preference, and NPSF is an extremely potent NPFF2 agonist [1]. This differential selectivity results in opposite effects on key biological parameters such as body temperature and pain modulation; for instance, VPNLPQRF-NH2 induces hypothermia and enhances morphine analgesia, while NPFF2-selective agonists can cause hyperthermia [2]. Therefore, assuming functional equivalence between these peptides in an experimental system will compromise data reproducibility and lead to misinterpretation of NPFF receptor-mediated pathways.

Evidence Guide for VPNLPQRF-NH2


NPFF1 Receptor Selectivity vs. NPFF2

H-Val-Pro-Asn-Leu-Pro-Gln-Arg-Phe-NH2 (VPNLPQRF-NH2) exhibits high selectivity for the NPFF1 receptor over the NPFF2 receptor. In a direct comparison using binding assays, VPNLPQRF-NH2 displayed a Ki of 0.6 nM for NPFF1 and 17.4 nM for NPFF2 [1]. This corresponds to a 29-fold higher affinity for the NPFF1 subtype. In stark contrast, the comparator peptide EFWSLAAPQRF-NH2, a selective NPFF2 agonist, exhibited a Ki of 20.8 nM for NPFF1 and 0.21 nM for NPFF2, demonstrating a ~100-fold preference for NPFF2 [1].

Receptor Selectivity NPFF1 NPFF2 Binding Affinity RFamide

cAMP Inhibition Potency at NPFF1

H-Val-Pro-Asn-Leu-Pro-Gln-Arg-Phe-NH2 is an extremely potent agonist at the NPFF1 receptor. Functional studies demonstrate that it inhibits forskolin-stimulated cAMP accumulation with an IC50 of 0.7 nM in CHO cells expressing the receptor [1]. This level of potency is consistent across multiple independent sources [2], confirming its high efficacy and reliability as a pharmacological tool. While NPSF also activates NPFF1, its potency is significantly lower, with a reported EC50 of 29 nM [3], a >40-fold difference.

Functional Activity cAMP Assay IC50 NPFF1 GPCR

NPFF1 vs. NPFF2 Thermoregulation

In an in vivo murine model, intracerebroventricular (i.c.v.) administration of H-Val-Pro-Asn-Leu-Pro-Gln-Arg-Phe-NH2 (VPNLPQRF-NH2) induced significant hypothermia [1]. This effect was not observed with NPFF2-selective agonists; in fact, the NPFF2-selective peptide EFWSLAAPQRF-NH2 significantly increased body temperature compared to saline-treated controls [1]. This demonstrates that NPFF1 and NPFF2 receptor activation elicit opposite effects on thermoregulation, a difference directly attributable to the distinct receptor selectivity of the peptides.

In Vivo Pharmacology Thermoregulation NPFF1 NPFF2 Opioid Modulation

Opioid Analgesia Potentiation

Contrary to the classical anti-opioid effect associated with many NPFF receptor agonists, the NPFF1-selective agonist H-Val-Pro-Asn-Leu-Pro-Gln-Arg-Phe-NH2 (VPNLPQRF-NH2) does not inhibit morphine-induced analgesia [1]. Instead, it was found to dose-dependently increase morphine analgesia in the tail-flick test [1]. This effect is unique compared to the anti-opioid actions often observed with peptides that activate NPFF2 receptors [2]. The comparator EFWSLAAPQRF-NH2, while an NPFF2-selective agonist, induced a similar potentiating effect on morphine analgesia at comparable doses, suggesting a complex interplay where pure NPFF1 activation does not trigger the anti-opioid pathway [1].

Pain Analgesia Morphine Opioid NPFF1

High-Affinity NPFF1 Binding

Radioligand binding studies using 125I-labeled H-Val-Pro-Asn-Leu-Pro-Gln-Arg-Phe-NH2 (human RFRP-3) on membrane fractions from CHO cells expressing the rat NPFF1 receptor (OT7T022) revealed a single class of high-affinity binding sites with a dissociation constant (Kd) of 0.19 nM [1]. The Bmax value was determined to be 1.3 pM [1]. This sub-nanomolar binding affinity confirms its tight and specific interaction with the target receptor. In comparison, NPFF exhibits a lower affinity for NPFF1, with a reported Ki of ~12 nM [2].

Binding Kinetics Kd High Affinity CHO Cells NPFF1

Gonadotropin Secretion Inhibition

H-Val-Pro-Asn-Leu-Pro-Gln-Arg-Phe-NH2 (RFRP-3) acts primarily as an inhibitor of reproductive signaling by suppressing gonadotropin secretion, a function that distinguishes it from other RFamide peptides like PrRP . While RFRP-3 alone (10^-8 to 10^-14 M) does not alter basal LH and FSH levels, its co-administration with GnRH significantly reduces the stimulated secretion of both hormones [1]. PrRP, in contrast, is a potent stimulator of prolactin release and does not share this specific inhibitory effect on the gonadotropic axis . This functional specialization underscores the peptide's unique role in hypothalamic-pituitary-gonadal (HPG) axis regulation.

Reproductive Endocrinology Gonadotropin LH FSH Hypothalamus

Validated Applications for VPNLPQRF-NH2


NPFF1-Mediated Pain and Thermoregulation

This peptide is the definitive tool for studies aiming to isolate the physiological roles of the NPFF1 receptor. Its 29-fold selectivity for NPFF1 over NPFF2 [1] allows researchers to confidently attribute observed in vivo effects, such as hypothermia and enhanced morphine analgesia, to NPFF1 activation [2]. This is impossible with non-selective agonists like NPFF.

Sensitive NPFF1 Receptor Detection

With an exceptionally high binding affinity (Kd = 0.19 nM) for the NPFF1 receptor [3], this peptide is ideal for developing sensitive radioligand binding assays and receptor autoradiography protocols. Its low Kd ensures robust signal detection even in tissues with low receptor density, providing a significant advantage over lower-affinity probes like NPFF (Ki = ~12 nM).

NPFF1 in Reproductive Endocrinology

In studies focused on the hypothalamic control of the gonadotropic axis, this peptide is uniquely suited for its role as a potent inhibitor of GnRH-stimulated gonadotropin secretion . Unlike other RFamide peptides such as PrRP, which regulates prolactin, this compound specifically targets the NPFF1 receptors on GnRH neurons to exert its inhibitory effect , enabling precise interrogation of fertility-related neurocircuits.

Angiogenesis and Osteogenesis in Bone Regeneration

Emerging research indicates that this peptide can activate the NPFF1 receptor to promote angiogenesis in HUVECs and osteogenic differentiation in BMSCs [4]. Its defined potency and selectivity make it a superior candidate over less selective NPFF family members for investigating NPFF1-mediated pathways in bone biology and for developing targeted regenerative therapies [4].

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